Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)

ethyl 2-(4-iodophenoxy)acetate structure
90794-33-5 structure
Nome do Produto:ethyl 2-(4-iodophenoxy)acetate
N.o CAS:90794-33-5
MF:C10H11IO3
MW:306.097015619278
MDL:MFCD06659698
CID:798807
PubChem ID:25149802

ethyl 2-(4-iodophenoxy)acetate Propriedades químicas e físicas

Nomes e Identificadores

    • Acetic acid,2-(4-iodophenoxy)-, ethyl ester
    • (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER
    • ethyl 2-(4-iodophenoxy)acetate
    • 4-iodophenoxyacetic acid ethyl ester
    • ethyl 4-iodophenoxyacetate
    • Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)
    • Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)
    • Ethyl 2-(4-iodophenoxy)acetate (ACI)
    • MDL: MFCD06659698
    • Inchi: 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
    • Chave InChI: LSDOOFJZRXYLSK-UHFFFAOYSA-N
    • SMILES: O=C(COC1C=CC(I)=CC=1)OCC

Propriedades Computadas

  • Massa Exacta: 305.97500
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 5

Propriedades Experimentais

  • PSA: 35.53000
  • LogP: 2.23310

ethyl 2-(4-iodophenoxy)acetate Informações de segurança

ethyl 2-(4-iodophenoxy)acetate Dados aduaneiros

  • CÓDIGO SH:2918990090
  • Dados aduaneiros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

ethyl 2-(4-iodophenoxy)acetate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-232589-0.05g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5 95%
0.05g
$42.0 2024-06-19
Enamine
EN300-232589-0.1g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5 95%
0.1g
$66.0 2024-06-19
Enamine
EN300-232589-5.0g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5 95%
5.0g
$743.0 2024-06-19
Enamine
EN300-232589-0.5g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5 95%
0.5g
$175.0 2024-06-19
Enamine
EN300-232589-1g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5
1g
$256.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1789374-1g
Ethyl 2-(4-iodophenoxy)acetate
90794-33-5 98%
1g
¥6755.00 2024-04-25
Enamine
EN300-232589-1.0g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5 95%
1.0g
$256.0 2024-06-19
Enamine
EN300-232589-2.5g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5 95%
2.5g
$503.0 2024-06-19
Enamine
EN300-232589-10.0g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5 95%
10.0g
$1101.0 2024-06-19
Enamine
EN300-232589-5g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5
5g
$743.0 2023-09-15

ethyl 2-(4-iodophenoxy)acetate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Referência
Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells
Eising, Selma; van der Linden, Nicole G. A.; Kleinpenning, Fleur; Bonger, Kimberly M., Bioconjugate Chemistry, 2018, 29(4), 982-986

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Referência
Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage
Schoonen, Lise; Eising, Selma; van Eldijk, Mark B.; Bresseleers, Jaleesa; van der Pijl, Margo; et al, Bioconjugate Chemistry, 2018, 29(4), 1186-1193

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Referência
5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions
Payne, China M.; Cho, Kyulee; Larsen, David S., RSC Advances, 2019, 9(53), 30736-30740

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water ;  rt
Referência
Discovery of Carboranes as Inducers of 20S Proteasome Activity
Ban, Hyun Seung; Minegishi, Hidemitsu; Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; et al, ChemMedChem, 2010, 5(8), 1236-1241

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referência
Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanol
Wang, Yulei ; Huang, Zhidao ; Huang, Zheng, Nature Catalysis, 2019, 2(6), 529-536

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 rt; 1.5 h, rt
Referência
Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding Inhibitors
Williams, Anna B.; Weiser, Patrick T.; Hanson, Robert N.; Gunther, Jillian R.; Katzenellenbogen, John A., Organic Letters, 2009, 11(23), 5370-5373

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Referência
Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors
Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; Minegishi, Hidemitsu; Ban, Hyun Seung; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 - 96 h, rt
Referência
Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II Diabetes
Christiansen, Elisabeth; Urban, Christian; Merten, Nicole; Liebscher, Kathrin; Karlsen, Kasper K.; et al, Journal of Medicinal Chemistry, 2008, 51(22), 7061-7064

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water
Referência
Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activity
Nakamura, Hiroyuki; Yasui, Yuka; Ban, Hyun Seung, Journal of Organometallic Chemistry, 2013, 747, 189-194

ethyl 2-(4-iodophenoxy)acetate Raw materials

ethyl 2-(4-iodophenoxy)acetate Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate
A1190385
Pureza:99%
Quantidade:5g
Preço ($):252.0